N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1189492-45-2
VCID: VC4830865
InChI: InChI=1S/C15H14ClN5OS2/c1-21(2)15-20-13-12(24-15)14(18-8-17-13)23-7-11(22)19-10-5-3-9(16)4-6-10/h3-6,8H,7H2,1-2H3,(H,19,22)
SMILES: CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C15H14ClN5OS2
Molecular Weight: 379.88

N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

CAS No.: 1189492-45-2

Cat. No.: VC4830865

Molecular Formula: C15H14ClN5OS2

Molecular Weight: 379.88

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide - 1189492-45-2

Specification

CAS No. 1189492-45-2
Molecular Formula C15H14ClN5OS2
Molecular Weight 379.88
IUPAC Name N-(4-chlorophenyl)-2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C15H14ClN5OS2/c1-21(2)15-20-13-12(24-15)14(18-8-17-13)23-7-11(22)19-10-5-3-9(16)4-6-10/h3-6,8H,7H2,1-2H3,(H,19,22)
Standard InChI Key RTLHWYJDNSWDMG-UHFFFAOYSA-N
SMILES CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)Cl

Introduction

Synthesis of Similar Compounds

The synthesis of compounds with thiazolopyrimidine and acetamide moieties often involves multi-step reactions. For instance, the synthesis of thiazolopyrimidine derivatives typically starts with the formation of the thiazole ring, followed by condensation reactions to incorporate the pyrimidine moiety. Acetamide derivatives can be synthesized by reacting amines with acetic anhydride or acetyl chloride.

Example Synthesis Steps:

  • Formation of Thiazole Ring: This can be achieved through the reaction of a suitable aldehyde with a thioamide in the presence of a base.

  • Condensation to Form Pyrimidine Moiety: This involves the reaction of the thiazole derivative with a pyrimidine precursor, often requiring high temperatures and specific catalysts.

  • Introduction of Acetamide Group: This step involves the reaction of an amine with acetic anhydride or acetyl chloride.

Biological Activities of Similar Compounds:

Compound TypeBiological Activity
ThiazolopyrimidinesAntimicrobial, Anticancer
Acetamide DerivativesAnti-inflammatory, Analgesic

Analytical Techniques

The characterization of such compounds typically involves spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These methods help in confirming the structure and purity of the synthesized compounds.

Analytical Techniques Used:

  • NMR Spectroscopy: Provides detailed information about the molecular structure.

  • IR Spectroscopy: Helps identify functional groups present in the molecule.

  • Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern.

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